(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester

CAS No.: 1392804-45-3

Cat. No.: VC2096827

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1392804-45-3 |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | tert-butyl N-[(3-aminocyclopentyl)methyl]carbamate |

| Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |

| Standard InChI Key | PIFXVPWOUHXSLO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1CCC(C1)N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCC(C1)N |

Introduction

Fundamental Chemical Identity and Classification

(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester is a carbamate derivative featuring a cyclopentyl ring with an amino substituent. The compound is primarily identified by its CAS number 1392804-45-3 and possesses a molecular formula of C11H22N2O2 . It belongs to the broader family of carbamates, which are esters or salts of carbamic acid that exhibit diverse biological activities.

The compound's systematic name according to IUPAC nomenclature is 1,1-Dimethylethyl N-[(3-aminocyclopentyl)methyl]carbamate, though it is commonly referred to in scientific literature using its simplified name, (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester . This naming convention directly reflects its chemical structure: a tert-butyl carbamate group linked to a cyclopentylmethyl moiety bearing an amino substituent at the 3-position of the cyclopentyl ring.

The structural architecture of this compound contributes to its significance in chemical research, particularly as an intermediate in organic synthesis pathways. The presence of both amino and carbamate functional groups provides multiple reaction sites for further modifications, making it valuable in the preparation of more complex molecular entities.

Structural Characteristics and Physicochemical Properties

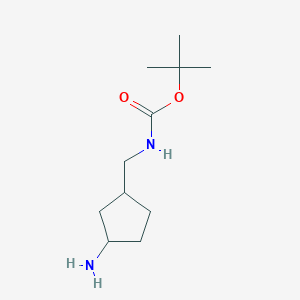

Molecular Structure

The compound features several key structural elements that define its chemical behavior. The central cyclopentyl ring serves as the scaffold, with an amino group (-NH2) attached at the 3-position . A methylene linker connects the cyclopentyl ring to a carbamate functional group, which is protected by a tert-butyl moiety . This arrangement creates a molecule with multiple functional centers capable of participating in various chemical transformations.

The structural representation can be expressed through several notations:

| Structural Representation | Value |

|---|---|

| Molecular Formula | C11H22N2O2 |

| InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |

| InChI Key | PIFXVPWOUHXSLO-UHFFFAOYSA-N |

| SMILES Notation | O=C(OC(C)(C)C)NCC1CCC(N)C1 |

Isomeric Forms

A noteworthy aspect of (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester is its stereochemistry. The compound exists in two primary stereoisomeric forms: cis and trans, which differ in the relative orientation of the amino group and the methylene linker on the cyclopentyl ring .

The trans isomer, identified by CAS number 1403767-14-5, has the IUPAC name tert-butyl N-[[(1R,3R)-3-aminocyclopentyl]methyl]carbamate. This isomer possesses specific stereochemical configuration where the amino group and the methylene linker are positioned on opposite sides of the cyclopentyl ring plane.

The cis isomer, identified by CAS number 347184-43-4, is formally named tert-butyl N-[[(1S,3R)-3-aminocyclopentyl]methyl]carbamate or cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester . In this configuration, the amino group and the methylene linker occupy the same side of the cyclopentyl ring plane.

The stereochemical differences between these isomers can significantly influence their biological activities and chemical behaviors, particularly in stereoselective reactions and when interacting with chiral biological targets.

Synthesis Methodologies

The preparation of (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester can be accomplished through several synthetic routes, with variations depending on the desired stereoisomer and specific applications.

Applications and Research Significance

Pharmaceutical Applications

(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester has found significant utility in pharmaceutical research and development. The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . Its structural features make it valuable in medicinal chemistry for several reasons:

-

The presence of the amino group facilitates binding to active sites of enzymes or receptors, potentially influencing enzymatic activity or receptor-mediated pathways

-

The cyclopentyl structure contributes conformational flexibility, which may affect interaction with biological targets

-

The protected carbamate group allows for selective modification of the amino functionality without interference

In drug design, molecules containing the cyclopentylamine moiety have shown promise in developing therapeutics targeting specific biological pathways. The ability to modify the compound's structure through reactions at either the amino group or the carbamate functionality enables the creation of focused compound libraries for structure-activity relationship studies.

Additional Research and Industrial Applications

Beyond pharmaceutical development, (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester has demonstrated versatility in several other fields:

-

Agricultural Chemicals: The compound is utilized in the formulation of agrochemicals, where it can enhance the efficacy of pesticides and herbicides . Its structural features may contribute to improved uptake, distribution, or target binding of active ingredients.

-

Biochemical Research: Researchers employ this compound in studies related to enzyme inhibition and protein interactions . Its well-defined structure and functional groups make it useful as a probe molecule for investigating biochemical pathways.

-

Polymer Chemistry: As a building block in polymer synthesis, the compound contributes to the development of materials with specific properties for industrial applications . The amino and carbamate functionalities provide sites for polymerization or crosslinking.

-

Cosmetic Formulations: There is evidence suggesting potential application in cosmetic products, particularly for skin-conditioning properties in moisturizing and anti-aging formulations .

The diversity of applications underscores the compound's significance across multiple scientific and industrial domains, highlighting its value beyond its primary role in pharmaceutical research.

For research applications requiring stereochemical purity, suppliers offer separately the trans isomer (CAS: 1403767-14-5) and the cis isomer (CAS: 347184-43-4) . For applications where stereochemistry is less critical, mixtures of diastereomers may be more economical.

The commercial availability of this compound in various forms facilitates its use across different research settings, from academic laboratories to industrial R&D facilities. When selecting a specific product, researchers should consider factors such as required stereochemical purity, intended application, and compatibility with subsequent reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume